
Methane, dichlorodihydroxydiphenyl-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, dichlorodihydroxydiphenyl-(8CI) is a chemical compound with the molecular formula C13H10Cl2O2. It is known for its unique structure, which includes two hydroxyl groups and two chlorine atoms attached to a diphenyl methane backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methane, dichlorodihydroxydiphenyl-(8CI) typically involves the chlorination of diphenyl methane followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and hydroxylating agents like hydrogen peroxide or sodium hydroxide. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Methane, dichlorodihydroxydiphenyl-(8CI) may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methane, dichlorodihydroxydiphenyl-(8CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted diphenyl methane derivatives.
Aplicaciones Científicas De Investigación
Methane, dichlorodihydroxydiphenyl-(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methane, dichlorodihydroxydiphenyl-(8CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methane, dichlorodiphenyl-: Lacks the hydroxyl groups, resulting in different chemical properties.
Methane, dihydroxydiphenyl-: Lacks the chlorine atoms, leading to variations in reactivity and applications.
Methane, dichlorodihydroxybenzene-: Similar structure but with a benzene ring instead of a diphenyl methane backbone.
Uniqueness
Methane, dichlorodihydroxydiphenyl-(8CI) is unique due to the presence of both hydroxyl and chlorine groups on a diphenyl methane backbone. This combination of functional groups imparts distinctive chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10Cl2O2 |
|---|---|
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
(2,3-dichlorophenyl)-phenylmethanediol |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-8-4-7-10(12(11)15)13(16,17)9-5-2-1-3-6-9/h1-8,16-17H |
Clave InChI |
VJAUEAIDROUYNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
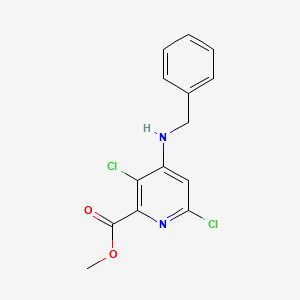
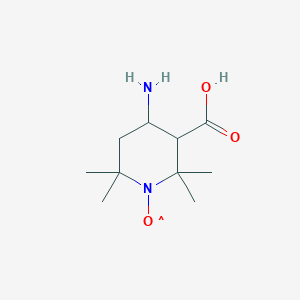
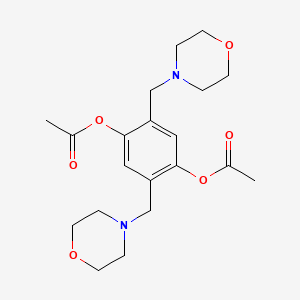
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
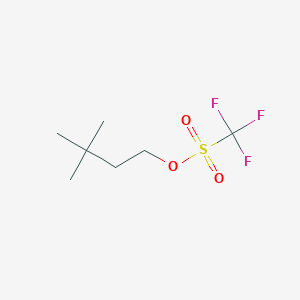
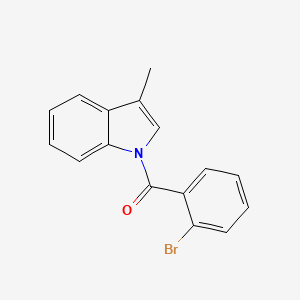


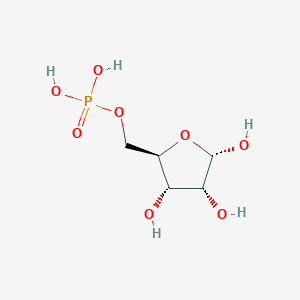
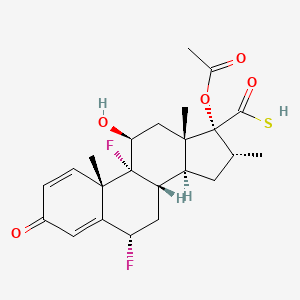
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
